molecular formula C18H14Cl2N2O2 B12596353 Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-37-5

Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12596353
CAS No.: 648420-37-5
M. Wt: 361.2 g/mol
InChI Key: BFTYRXYCMLNVQP-UHFFFAOYSA-N
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Description

Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-: is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2,6-dichlorobenzyl chloride with 7-hydroxy-1-naphthylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials, particularly in the fields of coatings and polymers.

Mechanism of Action

The mechanism of action of Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

  • Urea, N-(2,3-dichlorophenyl)-N’-(7-hydroxy-1-naphthalenyl)-
  • Urea, N’-(4-chlorophenyl)-N,N-dimethyl-

Comparison: Compared to similar compounds, Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- is unique due to its specific substitution pattern on the phenyl and naphthyl rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648420-37-5

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C18H14Cl2N2O2/c19-15-4-2-5-16(20)14(15)10-21-18(24)22-17-6-1-3-11-7-8-12(23)9-13(11)17/h1-9,23H,10H2,(H2,21,22,24)

InChI Key

BFTYRXYCMLNVQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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